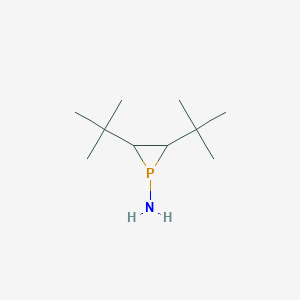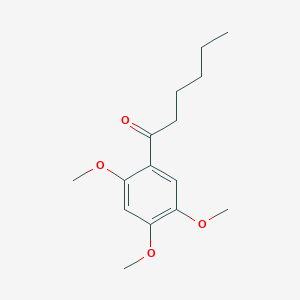![molecular formula C12H16BrNO2S B14372622 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene CAS No. 89987-95-1](/img/structure/B14372622.png)
1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a bromohexylsulfanyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a hexyl bromide reacts with a thiol derivative of nitrobenzene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-[(6-Aminohexyl)sulfanyl]-4-nitrobenzene.
Oxidation: 1-[(6-Bromohexyl)sulfinyl]-4-nitrobenzene or 1-[(6-Bromohexyl)sulfonyl]-4-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may act as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the bromohexylsulfanyl chain can undergo nucleophilic substitution. These reactions can lead to the formation of various products with different biological activities. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
- 1-[(6-Bromohexyl)oxy]-4-nitrobenzene
- 1-[(6-Bromohexyl)amino]-4-nitrobenzene
- 1-[(6-Bromohexyl)thio]-4-nitrobenzene
Comparison: 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to its oxygen, amino, or thio analogs. The sulfanyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with the other analogs. This unique reactivity makes it valuable for specific synthetic applications and potential biological activities.
Eigenschaften
CAS-Nummer |
89987-95-1 |
|---|---|
Molekularformel |
C12H16BrNO2S |
Molekulargewicht |
318.23 g/mol |
IUPAC-Name |
1-(6-bromohexylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H16BrNO2S/c13-9-3-1-2-4-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,1-4,9-10H2 |
InChI-Schlüssel |
FKQYZCMBLDWDAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


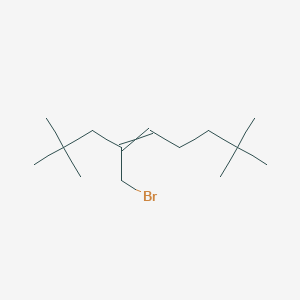
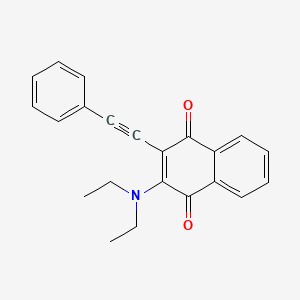
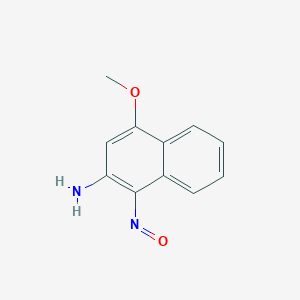
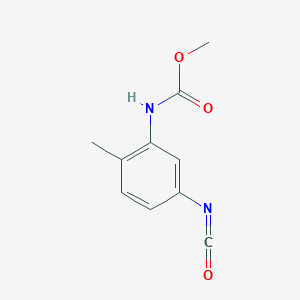
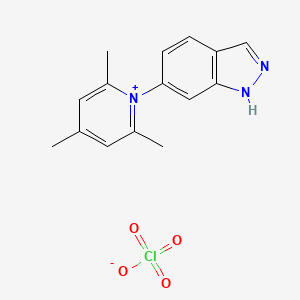
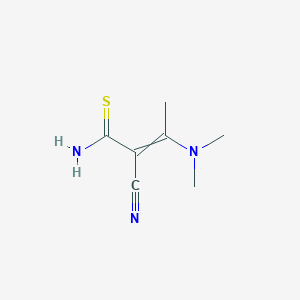


![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
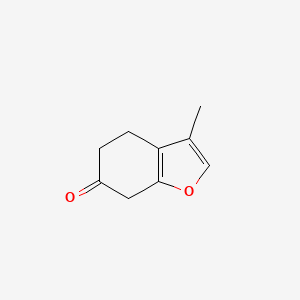
![3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372614.png)

